![molecular formula C11H11N3O B1467277 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1489461-85-9](/img/structure/B1467277.png)
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde (1-EPCA) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in the medical, pharmaceutical, and biotechnological fields. It is an aldehyde derivative of 1H-1,2,3-triazole, a heterocyclic compound containing three nitrogen atoms. 1-EPCA has been found to have a variety of effects on biochemical and physiological processes, as well as potential applications in laboratory experiments.
Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Triazoles and their derivatives, including “1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde,” have shown significant biological properties as antimicrobial agents. They are effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal medications .
Cancer Research: Anticancer Compounds
The structural characteristics of triazoles allow them to interact with various biological targets, which is crucial in cancer therapy. Research indicates that triazole derivatives can inhibit the growth of cancer cells and may be used to develop novel anticancer drugs .
Neuroscience: Anticonvulsant Properties
Triazole compounds have been studied for their potential anticonvulsant effects. They may modulate neurotransmitter pathways and ion channels in the brain, which could lead to new treatments for epilepsy and other seizure disorders .
Pain Management: Analgesic Applications
The analgesic properties of triazoles are of interest in pain management research. These compounds may offer new avenues for creating pain relief medications with fewer side effects compared to current options .
Inflammation Control: Anti-inflammatory Uses
Due to their anti-inflammatory effects, triazole derivatives are being explored for their use in treating conditions characterized by inflammation, such as arthritis and inflammatory bowel disease .
Mental Health: Antidepressant Effects
Triazoles have shown promise in the field of mental health as potential antidepressants. Their ability to influence neurotransmitter systems could lead to new treatments for depression and anxiety disorders .
Material Science: Organic Synthesis
In material science, triazole derivatives are used in organic synthesis to create novel materials with specific properties. They can serve as building blocks for polymers, coatings, and other advanced materials .
Agrochemicals: Pesticide Development
The triazole ring structure is also utilized in the development of agrochemicals. These compounds can be designed to target specific pests, offering a more environmentally friendly approach to pest control .
Safety and Hazards
Mechanism of Action
Triazoles
are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for new drugs .
Aldehydes
are organic compounds that contain a carbonyl group (C=O) bonded to a hydrogen atom. They are often reactive and can undergo a variety of chemical reactions, including oxidation and reduction .
The specific actions of “1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its interactions with biological targets, which could be proteins, enzymes, or other molecules in the body. These interactions could lead to changes in biochemical pathways and cellular processes, resulting in therapeutic effects or side effects .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .
The environmental factors that could influence the action of “1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
1-(3-ethylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-9-4-3-5-11(6-9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILUPWBLDPFKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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